

Archangelicin Solubility in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Archangelicin**

Cat. No.: **B1665600**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Archangelicin, an angular furanocoumarin of significant therapeutic interest, presents a lipophilic profile that dictates its solubility in various solvent systems. Understanding its solubility is paramount for extraction, purification, formulation, and in vitro/in vivo studies. This technical guide provides a comprehensive overview of **archangelicin**'s solubility characteristics, detailed experimental protocols for its determination, and relevant analytical workflows. While specific quantitative solubility data for **archangelicin** in a broad range of organic solvents is not extensively available in public literature, this guide furnishes analogous data from structurally similar furanocoumarins to provide researchers with valuable reference points.

Introduction to Archangelicin

Archangelicin is a naturally occurring furanocoumarin found in plants of the Apiaceae family, notably in *Angelica archangelica*.^[1] As an angular furanocoumarin, its chemical structure consists of a furan ring fused to a coumarin backbone in a non-linear fashion.^[1] This structural characteristic influences its physicochemical properties, including its solubility. Preliminary data, such as a high logP value, suggests that **archangelicin** is a lipophilic compound with poor water solubility.^[2] This inherent lipophilicity necessitates the use of organic solvents for its effective extraction from plant matrices and for its subsequent handling in a laboratory setting.

The therapeutic potential of **archangelicin** and other furanocoumarins is a subject of ongoing research, with studies exploring their anti-inflammatory, anti-cancer, and neuroprotective properties. The effective investigation of these biological activities is contingent on the ability to dissolve **archangelicin** in appropriate solvents for delivery in experimental models.

Physicochemical Properties of Archangelicin

A summary of the known physicochemical properties of **archangelicin** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₆ O ₇	[3]
Molecular Weight	426.5 g/mol	[3]
Water Solubility	0.12 mg/L @ 25 °C (estimated)	[2]
logP	5.075 (estimated)	[2]
Chemical Class	Angular Furanocoumarin	[1]

Solubility of Archangelicin in Organic Solvents

Quantitative solubility data for **archangelicin** across a wide range of organic solvents is not readily available in peer-reviewed literature. This highlights a critical knowledge gap for researchers working with this compound. To provide a useful reference, the following table summarizes the solubility of other structurally related furanocoumarins, imperatorin and psoralen. This data can serve as a preliminary guide for solvent selection.

It is strongly recommended that researchers experimentally determine the solubility of **archangelicin** in their specific solvents of interest using the protocols outlined in this guide.

Solvent	Archangelicin Solubility (mg/mL)	Imperatorin Solubility (mg/mL)	Psoralen Solubility (mg/mL)
Methanol	Data not available	~10 (at 25°C)[3]	~1[4]
Ethanol	Data not available	~10[2]	~1[4]
Acetone	Data not available	Data not available	Soluble[5]
Dimethyl Sulfoxide (DMSO)	Data not available	~20[2]	~30[4]
Dimethylformamide (DMF)	Data not available	~30[2]	~30[4]
Chloroform	Data not available	Data not available	Data not available
Ethyl Acetate	Data not available	Higher than in methanol/ethanol[3]	Soluble[5]
n-Hexane	Data not available	Low solubility[3]	Data not available
Petroleum Ether	Data not available	Low solubility[3]	Data not available

Note: The solubility of imperatorin and psoralen is provided for illustrative purposes. Actual solubility of **archangelicin** may vary.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

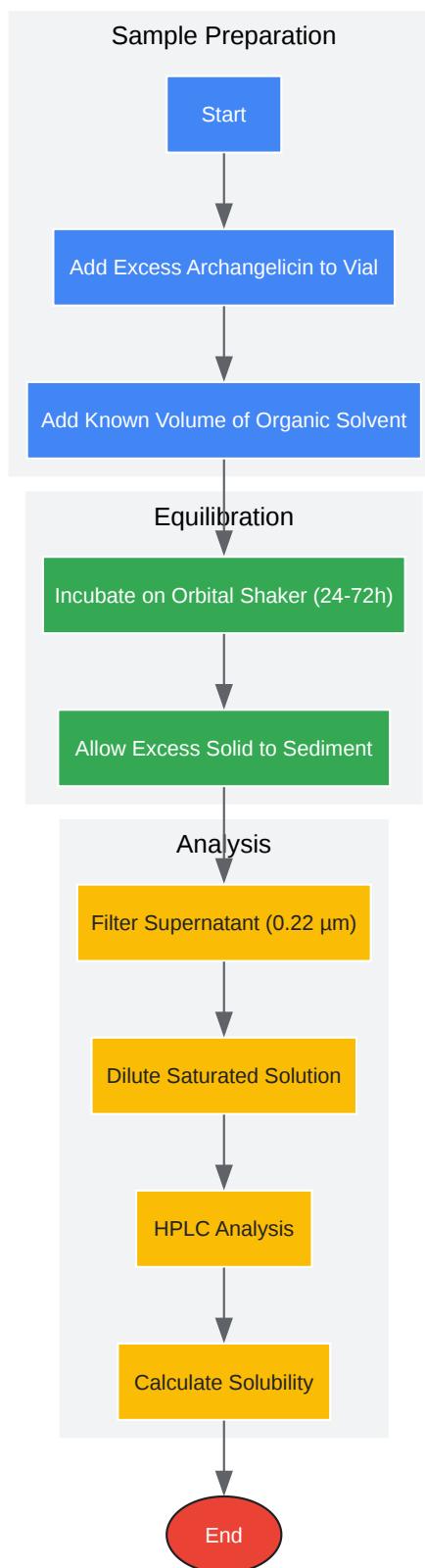
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

4.1. Materials

- **Archangelicin** (solid, pure compound)
- Selected organic solvents (analytical grade)
- Glass vials with screw caps

- Orbital shaker with temperature control
- Analytical balance
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks
- Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

4.2. Procedure

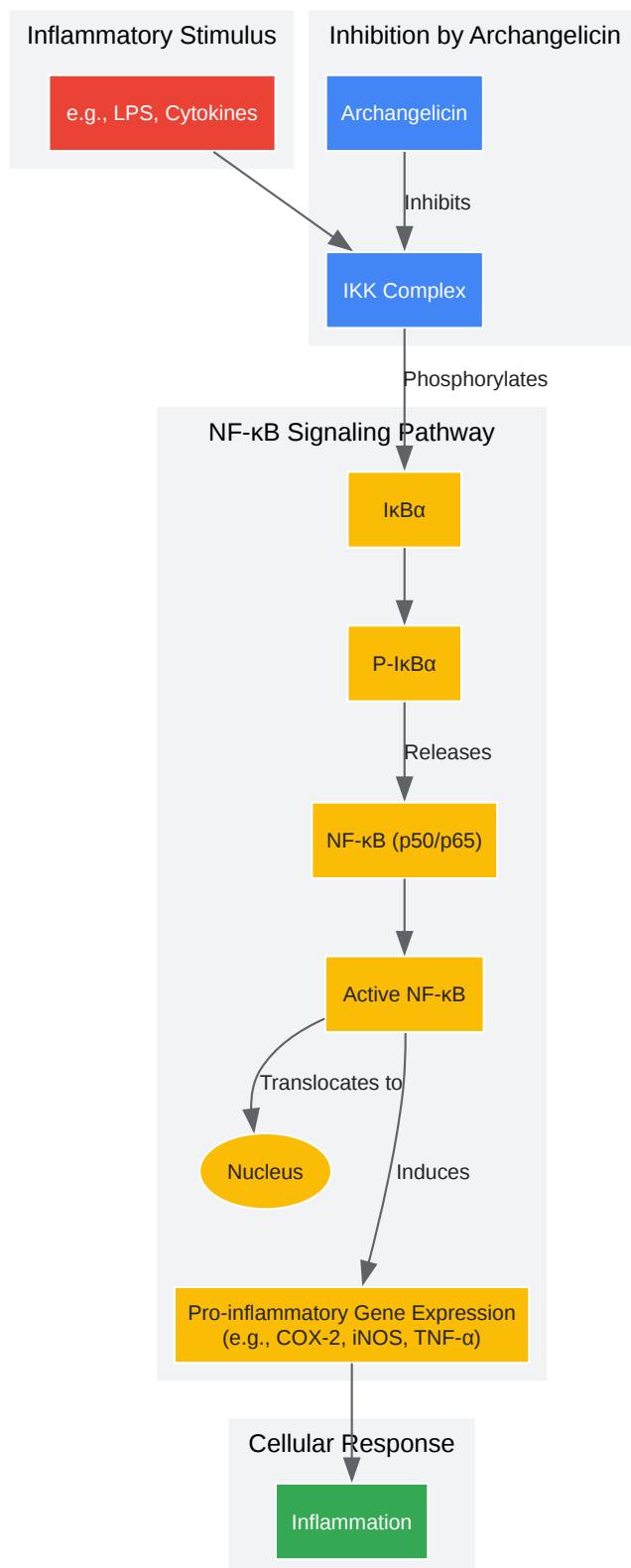

- Preparation of Supersaturated Solutions:
 - Accurately weigh an excess amount of **archangelicin** and place it into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
 - Add a precise volume of the selected organic solvent to the vial.
- Equilibration:
 - Securely cap the vials.
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-200 rpm).
 - Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

- Quantification:
 - Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
 - Determine the concentration of **archangelicin** in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
- Calculation:
 - Calculate the solubility of **archangelicin** in the solvent using the following formula:
$$\text{Solubility (mg/mL)} = \text{Concentration of diluted sample (mg/mL)} \times \text{Dilution factor}$$

Visualization of Experimental Workflow and a Postulated Signaling Pathway

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of **archangelicin** solubility using the shake-flask method followed by HPLC analysis.



[Click to download full resolution via product page](#)

Workflow for **Archangelicin** Solubility Determination.

5.2. Postulated Anti-Inflammatory Signaling Pathway of Furanocoumarins

While a specific signaling pathway directly governed by the solubility of **archangelicin** is not defined, its biological activity is intrinsically linked to its ability to reach cellular targets. The following diagram illustrates a generally accepted anti-inflammatory mechanism for furanocoumarins, which involves the inhibition of the NF-κB signaling pathway. The bioavailability of **archangelicin** to engage in such pathways is dependent on its solubility in physiological environments.

[Click to download full resolution via product page](#)**Postulated Anti-inflammatory Mechanism of Furanocoumarins.**

Conclusion

This technical guide provides a foundational understanding of the solubility of **archangelicin** in organic solvents. While a comprehensive dataset of its solubility in various solvents is yet to be established, the provided information on related compounds and the detailed experimental protocol for solubility determination offer a robust starting point for researchers. The elucidation of **archangelicin**'s solubility profile is a critical step in unlocking its full therapeutic potential, enabling more precise and effective research in the fields of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 2. cdn.caymancem.com [cdn.caymancem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn.caymancem.com [cdn.caymancem.com]
- 5. Psoralen - LKT Labs [lktlabs.com]
- To cite this document: BenchChem. [Archangelicin Solubility in Organic Solvents: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1665600#archangelicin-solubility-in-various-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com